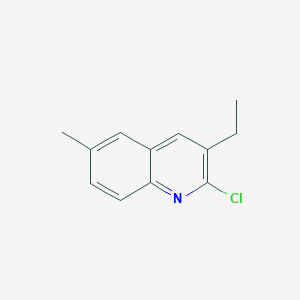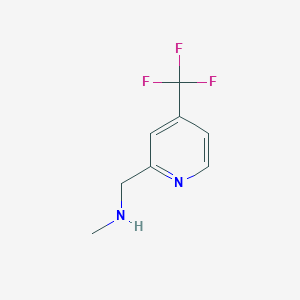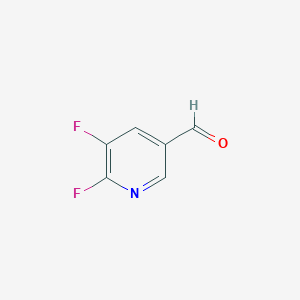![molecular formula C18H32O3S B12633869 Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate CAS No. 921894-04-4](/img/structure/B12633869.png)
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is an organic compound with a complex structure that includes an ester functional group, a sulfanyl group, and a pent-4-enoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Aplicaciones Científicas De Investigación
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-methyl-4-pentenoate
- Pent-2-enoyl-CoA
- (2E)-pentenoyl-CoA
Comparison
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
921894-04-4 |
|---|---|
Fórmula molecular |
C18H32O3S |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
ethyl (2R)-2-methyl-2-pent-4-enoylsulfanyldecanoate |
InChI |
InChI=1S/C18H32O3S/c1-5-8-10-11-12-13-15-18(4,17(20)21-7-3)22-16(19)14-9-6-2/h6H,2,5,7-15H2,1,3-4H3/t18-/m1/s1 |
Clave InChI |
QBYRXRVECRSPRW-GOSISDBHSA-N |
SMILES isomérico |
CCCCCCCC[C@](C)(C(=O)OCC)SC(=O)CCC=C |
SMILES canónico |
CCCCCCCCC(C)(C(=O)OCC)SC(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


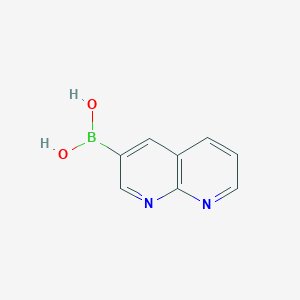
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)




![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)
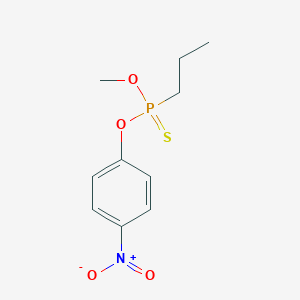
![Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)
